ethyl {2-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
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Overview
Description
ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that features a benzodiazole core, a pyrrolidine ring, and a thiophene moiety
Preparation Methods
The synthesis of ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves multiple steps, including the formation of the benzodiazole core, the pyrrolidine ring, and the thiophene moiety. Common synthetic routes include:
Formation of Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Pyrrolidine Ring Formation: This typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Moiety Introduction: This can be done via various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE can undergo several types of chemical reactions:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .
Comparison with Similar Compounds
ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE can be compared with other similar compounds, such as:
Thiophene Derivatives: These compounds share the thiophene moiety and may have similar chemical properties and applications.
Benzodiazole Derivatives: These compounds share the benzodiazole core and may have similar pharmacological activities.
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
The uniqueness of ETHYL 2-(2-{5-OXO-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-3-YL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE lies in its combination of these three moieties, which can result in unique chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 2-[2-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C20H21N3O3S/c1-2-26-19(25)13-23-17-8-4-3-7-16(17)21-20(23)14-10-18(24)22(11-14)12-15-6-5-9-27-15/h3-9,14H,2,10-13H2,1H3 |
InChI Key |
TXGSKJYFZKZEEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4 |
Origin of Product |
United States |
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